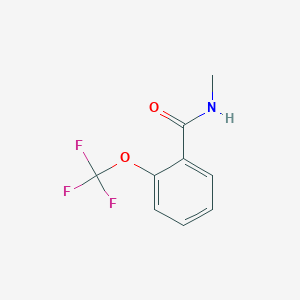
N-methyl-2-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(trifluoromethoxy)benzamide: is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(trifluoromethoxy)benzamide typically involves the reaction of 2-(trifluoromethoxy)benzoic acid with N-methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-methyl-2-(trifluoromethoxy)benzamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-methyl-2-(trifluoromethoxy)benzamide is used as a building block in organic synthesis. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the design of new molecules with specific reactivity.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its ability to modulate biological pathways and its potential as a lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of N-methyl-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-methyl-4-(trifluoromethoxy)benzamide
- N-methyl-3-(trifluoromethoxy)benzamide
- N-methyl-2-(trifluoromethyl)benzamide
Comparison: N-methyl-2-(trifluoromethoxy)benzamide is unique due to the position of the trifluoromethoxy group on the benzene ring. This positional difference can significantly affect the compound’s electronic properties, reactivity, and interactions with biological targets. Compared to its isomers, this compound may exhibit distinct pharmacological and chemical behavior, making it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
633317-74-5 |
|---|---|
Molekularformel |
C9H8F3NO2 |
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
N-methyl-2-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C9H8F3NO2/c1-13-8(14)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
ZVYPCGSSCDRXJO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC=C1OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















